Enzymatic Selectivity: Differential Inhibition of Phenolsulphotransferase Isoforms
In a direct comparative study of human phenolsulphotransferase (PST) isoforms, dichloronitrophenol (DCNP) demonstrated selective inhibition of the P form (phenol-sulfating) over the M form (monoamine-sulfating). This selectivity was quantified by comparing its effect on phenol versus dopamine conjugation [1].
| Evidence Dimension | Selective Enzyme Inhibition |
|---|---|
| Target Compound Data | Dichloronitrophenol (DCNP) selectively inhibits phenol sulphoconjugation (P form PST). |
| Comparator Or Baseline | The compound's effect was compared between two PST forms (M and P) using phenol and dopamine as substrates. |
| Quantified Difference | Selective inhibition was observed; phenol sulphoconjugation was inhibited compared to dopamine/tyramine conjugation, though a specific IC50 ratio is not provided in the abstract. |
| Conditions | In vitro human tissue assays using dopamine, tyramine, and phenol as substrates for phenolsulphotransferase activity. |
Why This Matters
This specific isoform selectivity is a distinct biochemical characteristic that can be exploited in metabolic studies and may not be replicated by other chloronitrophenol isomers, making 3,4-dichloro-2-nitrophenol a targeted tool for enzyme function research.
- [1] Rein, G., Glover, V., & Sandler, M. (1982). Multiple forms of phenolsulphotransferase in human tissues: selective inhibition by dichloronitrophenol. Biochemical Pharmacology, 31(10), 1893-1897. View Source
